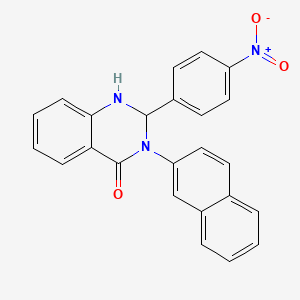

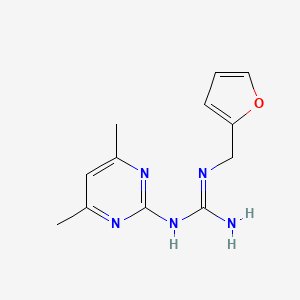

![molecular formula C29H28F2N2O3 B4015584 11-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015584.png)

11-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves dehydrative cyclization of certain precursors with polyphosphoric acid, highlighting a common method for creating the dibenzo[d,e][1,4]diazepin-1-one skeleton. Specifically, 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones have been synthesized, demonstrating the feasibility of introducing various substituents into the core structure (Matsuo et al., 1986).

Molecular Structure Analysis

Structural analysis through spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry (MS) confirms the structure of the synthesized compounds. These techniques are crucial for elucidating the molecular structure, as seen in the synthesis of novel 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, corroborated by extensive spectral data (Cortéas Cortéas et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of dibenzo[b,e][1,4]diazepin-1-ones includes their ability to undergo various chemical reactions, such as alkylation, acetylation, and nitrosation, expanding the diversity of derivable compounds. These reactions are essential for functionalizing the core structure and enhancing its pharmacological profile (Chechina et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. X-ray crystallography provides insights into the solid-state conformation, essential for drug design and material science applications. The crystal structures of related compounds reveal the conformational characteristics and packing arrangements in the solid state (Bandoli & Nicolini, 1982).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are influenced by the molecular structure. For instance, the luminescence, complex formation, and redox properties of 11-R-dibenzo[b,e][1,4]diazepin-1-ones have been explored, demonstrating their potential as chemosensors for metal cations (Tolpygin et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo [b,e][1,4] diazepin-1-ones has been achieved through dehydrative cyclization, with certain derivatives showing moderate analgesic activity, highlighting their potential in medicinal chemistry (Matsuo, Yoshida, Ohta, & Tanaka, 1985). New derivatives have been synthesized via an efficient four-step process, suggesting their possible biological and pharmacological applications in treating conditions like epilepsy and schizophrenia (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).

Mass Spectral Analysis

The mass spectral fragmentation patterns of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-11-phenyl-1H-dibenzo[b,e][1,4]diazepin-1-one and its derivatives have been studied to understand their behavior under electron impact, which is crucial for analytical and pharmaceutical chemistry (Arellano, Martínez, & Cortés, 1982).

Pharmacological Applications

Several studies have investigated the potential pharmacological applications of dibenzo[b,e][1,4]diazepin-1-one derivatives. For instance, their anti-corrosion properties for mild steel in acidic media were explored, indicating their utility beyond pharmaceuticals into industrial applications (Laabaissi et al., 2021). The synthesis of condensed pyridazine derivatives and their affinity to the benzodiazepine receptor were also examined, suggesting their potential in neuropharmacology (Nakao et al., 1990).

Novel Rearrangements and Chemical Properties

Research has also delved into the novel rearrangements and chemical properties of these compounds, such as the dehydration of specific benzoic acids leading to the formation of a new fused pentacyclic system, underscoring the versatility and reactivity of these molecules (Ukhin et al., 2011).

Propiedades

IUPAC Name |

6-[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F2N2O3/c1-29(2)14-23-27(24(34)15-29)28(33-22-7-5-4-6-21(22)32-23)17-8-10-25(35-3)18(12-17)16-36-26-11-9-19(30)13-20(26)31/h4-13,28,32-33H,14-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWGTAFULATILC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5)F)F)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[3-[(2,4-difluorophenoxy)methyl]-4-methoxy-phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

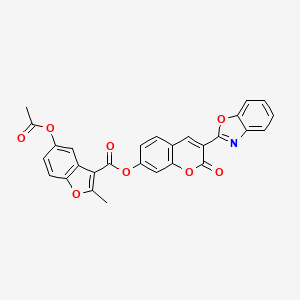

![11-(2-furyl)-3-(4-methylphenyl)-10-(2-thienylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015505.png)

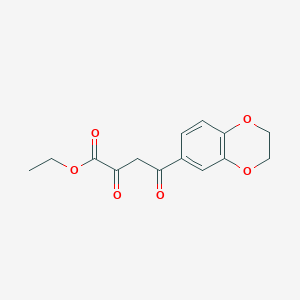

![N-[3-(isobutyrylamino)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4015528.png)

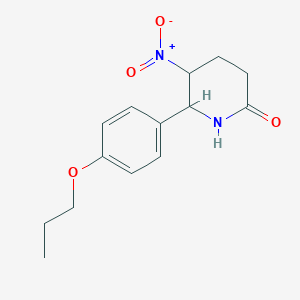

![(1S*,6R*)-9-{[5-(hydroxymethyl)-2-furyl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4015542.png)

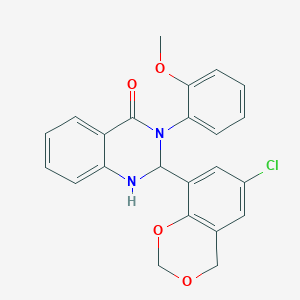

![2-{[2-(4-benzoyl-1-piperazinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4015554.png)

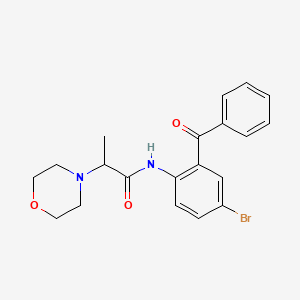

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4015594.png)

![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4015606.png)

![5-[(4-fluorobenzoyl)amino]-1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B4015618.png)